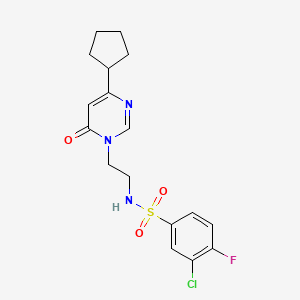

3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical insights into the compound’s structure:

- Aromatic protons : The benzene ring’s substituents generate distinct splitting patterns. The fluorine atom at position 4 induces deshielding, shifting the adjacent proton downfield to ~7.8 ppm.

- Sulfonamide group : The -SO₂NH- protons resonate as a broad singlet near 6.5 ppm due to hydrogen bonding.

- Pyrimidinone ring : The carbonyl (C=O) at position 6 causes the adjacent proton (position 5) to appear as a doublet near 8.2 ppm. The cyclopentyl group’s protons exhibit complex multiplet signals between 1.5–2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| H-3 (Cl-substituted) | 7.6 | Singlet |

| H-5 (pyrimidinone) | 8.2 | Doublet |

| -CH₂CH₂- (ethyl linker) | 3.4–3.7 | Triplet |

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 426.099 (M⁺). Fragmentation patterns include cleavage of the sulfonamide bond (-SO₂NH-) and loss of the cyclopentyl group (-C₅H₉).

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs suggest:

- Planar sulfonamide group : The S-N bond adopts a trigonal planar geometry, facilitating hydrogen bonding.

- Pyrimidinone ring puckering : The ketone at position 6 induces slight distortion from planarity, stabilizing via intramolecular interactions.

- Cyclopentyl orientation : The cyclopentyl group adopts a chair-like conformation to minimize steric hindrance.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level predicts:

- Bond lengths : S-O (1.43 Å), C-F (1.34 Å), and C-Cl (1.73 Å).

- Dihedral angles : The ethyl linker between the sulfonamide and pyrimidinone moieties adopts a gauche conformation (θ ≈ 60°).

Properties

IUPAC Name |

3-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O3S/c18-14-9-13(5-6-15(14)19)26(24,25)21-7-8-22-11-20-16(10-17(22)23)12-3-1-2-4-12/h5-6,9-12,21H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAMQBGQZYYNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step may involve the use of cyclopentyl halides or other cyclopentyl-containing reagents.

Attachment of the ethyl linker: This can be done through alkylation reactions.

Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or pyrimidine moieties.

Reduction: Reduction reactions can occur at the sulfonamide group or other reducible sites.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit significant antitumor properties. The structure of 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide suggests it may inhibit specific enzymes involved in tumor growth. Studies have shown that pyrimidine-based compounds can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both critical in DNA synthesis and repair pathways, making them potential candidates for cancer therapy .

Antibacterial Properties

Sulfonamides have long been recognized for their antibacterial properties. The incorporation of the pyrimidine moiety into the sulfonamide framework may enhance the compound's ability to target bacterial enzymes, leading to effective antibacterial agents. Preliminary studies suggest that derivatives of this compound could be evaluated for their efficacy against various bacterial strains .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Pyrimidine Derivative : The initial step involves synthesizing the 4-cyclopentyl-6-oxopyrimidine core through cyclization reactions.

- Sulfonamide Coupling : The pyrimidine derivative is then coupled with a suitable sulfonamide precursor, which introduces the sulfonamide functional group.

- Chlorination and Fluorination : The final steps involve selective chlorination and fluorination to achieve the desired substitutions on the aromatic ring.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- A study published in Acta Pharmaceutica highlighted the synthesis of various benzamide derivatives with oxopyrimidine cores, demonstrating their cytotoxic activity against cancer cell lines .

- Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives, emphasizing modifications that enhance biological activity while reducing toxicity .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on core motifs, substituents, and linker groups.

Key Observations :

- Core Heterocycles: The target compound’s pyrimidine ring contrasts with the quinazolinone in 7f and the fused imidazo-pyrrolo-pyrazine in the 2022 patent compound. Pyrimidines and quinazolinones are common in kinase inhibitors, while fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) may improve target binding .

- Substituents: The target’s 3-Cl,4-F substitution pattern is retained in the 2022 patent compound but differs from 7f’s dichlorophenoxy group, which introduces bulk and lipophilicity.

- Linkers : The ethyl linker in the target compound offers flexibility, whereas the propanamide in 7f and cyclopentyl-ethyl in the patent compound may influence solubility and conformational stability.

Physicochemical Properties

Available data for 7f and the target compound are compared below:

Analysis :

- The absence of data for the target compound limits direct comparisons, but 7f ’s high melting point and IR/NMR profiles suggest strong intermolecular interactions (e.g., hydrogen bonding via NH and carbonyl groups).

- The patent compounds (2022) are likely optimized for solubility and bioavailability, given their complex heterocycles and stereospecific cyclopentyl groups .

Biological Activity

3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22ClFN3O3S

- Molecular Weight : 399.9 g/mol

- CAS Number : 1797126-82-9

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that the pyrimidine moiety plays a critical role in modulating biological pathways related to cell signaling and proliferation.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways that promote tumor growth.

- Antimicrobial Properties : The compound has shown potential antibacterial activity, particularly against Gram-positive bacteria. This effect may be attributed to its ability to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : It has been identified as a potent inhibitor of certain kinases, which are crucial in regulating cellular functions such as metabolism and apoptosis.

Research Findings and Case Studies

A detailed examination of recent literature reveals several studies focused on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.